molecular formula C11H12N2O2 B1392916 3-(Dimethoxymethyl)-1,5-naphthyridine CAS No. 1261365-66-5

3-(Dimethoxymethyl)-1,5-naphthyridine

Cat. No. B1392916
M. Wt: 204.22 g/mol
InChI Key: VOYWQTGTGIDMGG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Applications in Synthetic Organic Chemistry

Fused 1,5-naphthyridine derivatives, including 3-(Dimethoxymethyl)-1,5-naphthyridine, have been noted for their versatile applications in synthetic organic chemistry. These compounds are integral in the synthesis of various chemical structures due to their unique reactive properties. For instance, the synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde involves the transformation of 3-Amino-5-methoxy-4-methyl-pyridine into the corresponding 1,5-naphthyridine through the Skraup reaction, which is then treated with DMF―DMA to provide the N,N-dimethyl enamine intermediate (Li et al., 2010). The versatility of these heterocyclic nitrogen compounds extends to various fields of medicinal chemistry, given their wide range of biological activities, highlighting their importance as synthetic tools (Masdeu et al., 2020).

Role in Catalysis

3-(Dimethoxymethyl)-1,5-naphthyridine and its derivatives are also significant in catalysis. For example, iridium complexes with a functional bipyridonate ligand have shown efficient catalytic activity in the perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles. This process involves the release and uptake of hydrogen molecules, demonstrating the compound's role in hydrogenation reactions (Fujita et al., 2014). Moreover, these iridium complexes can proceed with reversible interconversion of the catalytic species, depending on the presence or absence of H2, highlighting the compound's potential in reversible catalytic processes.

Formation of Metal Complexes and Supramolecular Structures

The structural versatility of 1,5-naphthyridine derivatives, including 3-(Dimethoxymethyl)-1,5-naphthyridine, allows for their utilization in forming metal complexes and supramolecular architectures. This is evident in the diverse applications of functionalized 1,8-naphthyridine (NP) ligands in dimetal chemistry. These ligands have been used to modulate metal–metal distances, facilitate cyclometalation, and build metallosupramolecular architectures, indicating their utility in complex chemical syntheses and materials science (Bera et al., 2009). Additionally, the compound's ability to form hydrogen-bonded supramolecular networks is significant in the development of proton-transfer complexes, which have been extensively studied to understand the noncovalent weak interactions between the organic base of 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives (Jin et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be included here.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis.


For a specific compound like “3-(Dimethoxymethyl)-1,5-naphthyridine”, you would need to consult scientific literature or databases. If you have access to them, databases like PubMed for biological information, SciFinder for chemical information, and Reaxys for reaction information could be useful. Please note that not all compounds will have information available in every category. If “3-(Dimethoxymethyl)-1,5-naphthyridine” is a novel compound, information on it may be limited.


properties

IUPAC Name

3-(dimethoxymethyl)-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-11(15-2)8-6-10-9(13-7-8)4-3-5-12-10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYWQTGTGIDMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(C=CC=N2)N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280914
Record name 1,5-Naphthyridine, 3-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethyl)-1,5-naphthyridine

CAS RN

1261365-66-5
Record name 1,5-Naphthyridine, 3-(dimethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridine, 3-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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